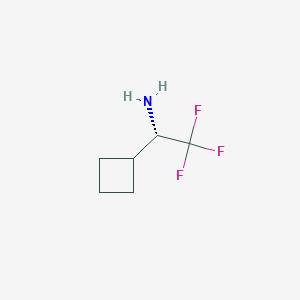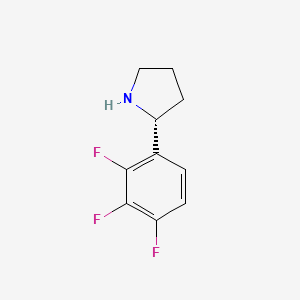
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-CarboxylicAcid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid is a complex organic compound with the molecular formula C15H20N2O4. It is known for its unique structure, which includes a pyrrolidine ring substituted with a pyridine group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine group and the Boc protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters is crucial to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Substitution: The pyridine group can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for drug development.
Biology: The compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can interact with biological molecules. The pyridine group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-1-(Tert-Butoxycarbonyl)-4-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid: A closely related compound with a similar structure but different substitution pattern.
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-4-Yl)Pyrrolidine-3-Carboxylic Acid: Another analog with the pyridine group in a different position.
Uniqueness
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H20N2O4 |
|---|---|
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-pyridin-3-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-6-11(13(18)19)12(17)10-5-4-7-16-9-10/h4-5,7,9,11-12H,6,8H2,1-3H3,(H,18,19)/t11-,12+/m0/s1 |
InChI-Schlüssel |
IRYZLPTYEPXCMO-NWDGAFQWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C2=CN=CC=C2)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)









